SNX-2112

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Potential Research Areas:

Based on the molecule's structure, some potential research areas for SNX-2112 can be hypothesized:

- Indazole Derivatives: The indazole ring structure is present in several bioactive molecules. Research could explore if SNX-2112 exhibits similar properties or targets the same biological pathways .

- Trifluoromethyl Group: The presence of a trifluoromethyl group can influence a molecule's interaction with biological targets. Research could investigate how this group affects SNX-2112's potential activity .

Finding More Information:

- PubChem: The National Institutes of Health's PubChem database provides some information on SNX-2112, including its chemical structure and identifiers, but detailed research data may be limited .

- Scientific Literature: Searching scientific databases like ScienceDirect or Scopus using SNX-2112 or its identifiers might reveal research articles describing its properties or potential applications.

SNX-2112 is characterized by its ability to selectively inhibit heat shock protein 90, a molecular chaperone essential for the stability and function of numerous client proteins involved in cell proliferation, survival, and apoptosis. Its chemical formula is C23H27F3N4O3, and it has a molecular weight of approximately 464.49 g/mol. The compound is structurally distinct from other known Hsp90 inhibitors, such as geldanamycin derivatives, which enhances its uniqueness and potential efficacy in clinical applications .

The exact mechanism of action of SNX-2112 is not fully elucidated in publicly available resources. However, based on its structure, it is possible that it interacts with specific proteins or enzymes in the body. Further research is needed to understand its biological targets and how it exerts its effects [, ].

SNX-2112 exhibits potent antitumor activity across various cancer cell lines. It has been shown to effectively inhibit tumor growth in models of multiple myeloma and breast cancer. The compound induces apoptosis in cancer cells while sparing normal cells, which is a significant advantage in therapeutic settings. Notably, SNX-2112 has demonstrated greater potency than other Hsp90 inhibitors like 17-allylamino-17-demethoxygeldanamycin, particularly in hematologic malignancies .

SNX-2112's primary application lies in oncology as a potential treatment for various cancers, particularly those characterized by aberrant Hsp90 client protein expression. Clinical trials have explored its efficacy against refractory hematologic malignancies and solid tumors. Additionally, its prodrug form, SNX-5422, enhances oral bioavailability and therapeutic potential .

Studies have indicated that SNX-2112 interacts with several key signaling pathways involved in cancer progression. It inhibits cytokine-induced activation of Akt and extracellular signal-regulated kinase, effectively disrupting survival signals within tumor cells. Furthermore, it downregulates the expression of critical oncogenes like HER2 in breast cancer cells . These interactions underline its potential as a targeted therapy for cancers reliant on these pathways.

Several compounds share similarities with SNX-2112 regarding their mechanism of action as Hsp90 inhibitors:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| 17-AAG | Hsp90 inhibitor; induces client protein degradation | Natural product derivative; less potent than SNX-2112 |

| IPI-504 | Hsp90 inhibitor; blocks unfolded protein response | Water-soluble; used in multiple myeloma treatments |

| NVP-AUY922 | Hsp90 inhibitor; potent antitumor activity | Developed for preclinical breast cancer models |

SNX-2112 stands out due to its unique scaffold that does not resemble traditional natural product-based Hsp90 inhibitors. Its ability to induce apoptosis while maintaining selectivity for cancer cells further emphasizes its potential therapeutic advantages over similar compounds .

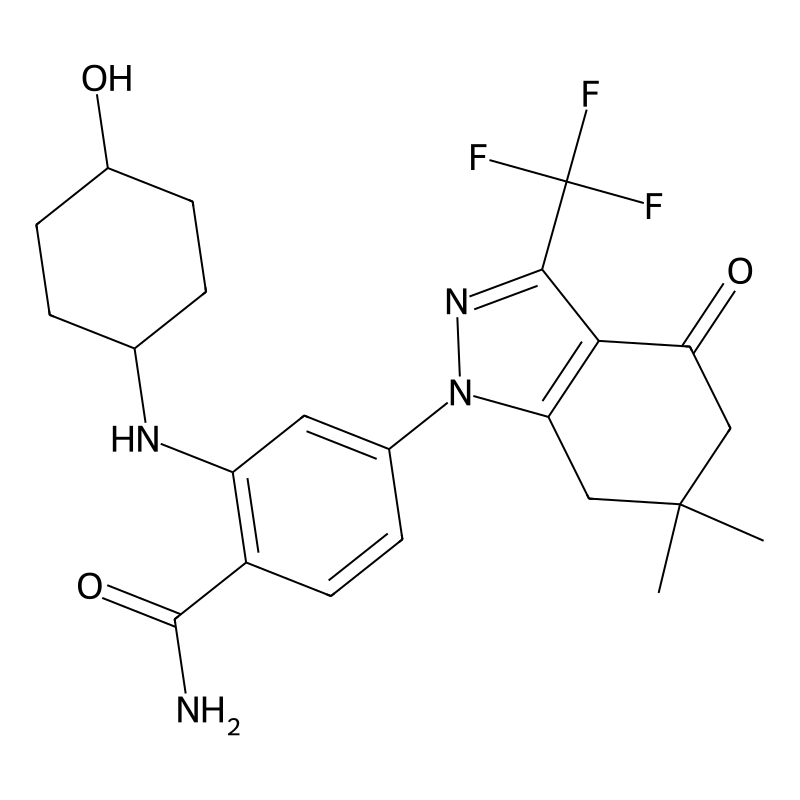

SNX-2112, also known as PF-04928473, represents a synthetic heat shock protein 90 (Hsp90) inhibitor belonging to the 2-aminobenzamide class of compounds [1] [2]. The chemical compound exhibits the molecular formula C₂₃H₂₇F₃N₄O₃ with a molecular weight of 464.5 g/mol [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is 4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzamide [1].

The molecular structure of SNX-2112 comprises several distinct structural motifs that contribute to its biological activity. The core framework consists of a benzamide ring system substituted with a tetrahydroindazolone moiety and a hydroxycyclohexylamine group [1] [2]. A particularly noteworthy structural feature is the presence of three fluorine atoms incorporated within a trifluoromethyl group attached to the indazole ring system [3] [4]. This trifluoromethyl substitution plays a crucial role in the molecular recognition and binding affinity of the compound.

The structural complexity of SNX-2112 is reflected in its computed complexity value of 754, indicating a highly intricate molecular architecture [1]. The compound contains 33 heavy atoms and exhibits specific topological characteristics including 3 hydrogen bond donors and 8 hydrogen bond acceptors [1]. The rotatable bond count of 4 suggests moderate conformational flexibility around specific molecular regions [1].

Molecular Properties of SNX-2112

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₇F₃N₄O₃ |

| Molecular Weight | 464.5 g/mol |

| Exact Mass | 464.20352522 Da |

| CAS Number | 908112-43-6 |

| InChI | InChI=1S/C23H27F3N4O3/c1-22(2)10-17-19(18(32)11-22)20(23(24,25)26)29-30(17)13-5-8-15(21(27)33)16(9-13)28-12-3-6-14(31)7-4-12/h5,8-9,12,14,28,31H,3-4,6-7,10-11H2,1-2H3,(H2,27,33) |

| SMILES | CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)O)C(F)(F)F)C |

X-ray Crystallography Data

High-resolution X-ray crystallography studies have provided detailed insights into the three-dimensional structure of SNX-2112 in complex with its molecular target [3] [5]. The crystal structure of the Hsp90ᴺ-SNX-2112 complex was successfully determined and deposited in the Protein Data Bank with the identifier 6LTK [3] [6].

The crystallographic analysis revealed that SNX-2112 crystallizes in the orthorhombic space group I222, with unit cell parameters of a = 69.700 Å, b = 88.868 Å, and c = 96.550 Å, and angles α = β = γ = 90.000° [3]. The diffraction data were collected to a resolution limit of 2.14 Å using synchrotron radiation at the Shanghai Synchrotron Radiation Facility beamline BL17U1 [3].

The refinement statistics demonstrate the high quality of the crystallographic data. The working R-factor (R-work) was 0.21 and the free R-factor (R-free) was 0.24, indicating good agreement between the observed and calculated structure factors [3]. The crystal structure contains 1,715 atoms in total, including the protein component, the SNX-2112 ligand, and 47 water molecules [3]. The Ramachandran plot analysis shows excellent stereochemical quality, with 97.09% of residues in favored regions, 2.91% in allowed regions, and no outliers [3].

X-ray Crystallography Parameters for SNX-2112 Complex

| Parameter | Value |

|---|---|

| PDB ID | 6LTK |

| Space Group | I222 |

| Unit Cell a (Å) | 69.700 |

| Unit Cell b (Å) | 88.868 |

| Unit Cell c (Å) | 96.550 |

| Resolution (Å) | 50.00–2.14 |

| R-work | 0.21 |

| R-free | 0.24 |

| Wilson B-factor (Ų) | 51.5 |

| Ramachandran Favored (%) | 97.09 |

The electron density map clearly shows continuous and strong electron density in the ATP-binding site of Hsp90ᴺ, perfectly accommodating the SNX-2112 molecule [3]. This crystallographic evidence confirms that SNX-2112 occupies the nucleotide-binding pocket and provides structural basis for its mechanism of action as an ATP-competitive inhibitor.

Three-Dimensional Conformation

The three-dimensional conformation of SNX-2112 reveals a complex molecular architecture optimized for specific molecular recognition and binding interactions [3] [4]. Within the crystal structure, SNX-2112 adopts a well-defined conformation that allows optimal complementarity with the ATP-binding pocket of Hsp90ᴺ [3].

The molecular conformation is characterized by distinct spatial arrangements of its constituent structural elements. The tetrahydroindazolone ring system adopts a specific geometry that positions the trifluoromethyl group in an orientation that facilitates favorable intermolecular interactions [3]. The cyclohexylamine moiety extends into a hydrophobic region of the binding site, while the hydroxyl group on the cyclohexane ring participates in hydrogen bonding networks [3].

Analysis of the molecular interactions reveals that SNX-2112 forms multiple types of stabilizing contacts within the binding site. The compound establishes three direct hydrogen bonds with key amino acid residues: Y139 (2.7 Å), D93 (2.9 Å), and K58 (3.0 Å) [3]. Additionally, the molecule participates in water-mediated hydrogen bonding networks involving residues S52, D93, and T184 [3].

A particularly significant conformational feature involves the trifluoromethyl group, where one of the fluorine atoms forms a halogen bond (2.7 Å) with the carbonyl group of the main chain residue G135 [3]. This halogen bonding interaction represents an important contribution to the overall binding affinity and selectivity of the compound.

The aromatic systems within SNX-2112 participate in π-π stacking interactions, notably between the pyrazole ring and the side chain of residue F138 [3]. These aromatic interactions provide additional stabilization and contribute to the precise positioning of the molecule within the binding site.

The three-dimensional structure also reveals extensive hydrophobic interactions between SNX-2112 and multiple amino acid residues including M98, L103, L107, F138, Y139, W162, N51, A55, D93, and T184 [3]. These hydrophobic contacts form a network of van der Waals interactions that significantly contribute to the binding energy and stability of the protein-ligand complex.

The conformational analysis demonstrates that SNX-2112 exhibits a relatively rigid structure when bound to its target, with limited conformational flexibility around most bonds [7]. This structural rigidity is beneficial for maintaining high binding affinity and selectivity, as it minimizes entropy loss upon binding while maximizing favorable intermolecular contacts.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Dates

2: Wang SX, Ju HQ, Liu KS, Zhang JX, Wang X, Xiang YF, Wang R, Liu JY, Liu QY, Xia M, Xing GW, Liu Z, Wang YF. SNX-2112, a novel Hsp90 inhibitor, induces G2/M cell cycle arrest and apoptosis in MCF-7 cells. Biosci Biotechnol Biochem. 2011;75(8):1540-5. Epub 2011 Aug 7. PubMed PMID: 21821931.

3: Chinn DC, Holland WS, Yoon JM, Zwerdling T, Mack PC. Anti-tumor activity of the HSP90 inhibitor SNX-2112 in pediatric cancer cell lines. Pediatr Blood Cancer. 2011 Jul 27. doi: 10.1002/pbc.23270. [Epub ahead of print] PubMed PMID: 21796766.

4: Zhai QQ, Gong GQ, Liu Z, Luo Y, Xia M, Xing GW, You XF, Wang YF. Preclinical pharmacokinetic analysis of SNX-2112, a novel Hsp90 inhibitor, in rats. Biomed Pharmacother. 2011 Mar;65(2):132-6. Epub 2010 Dec 30. PubMed PMID: 21227627.

5: Bachleitner-Hofmann T, Sun MY, Chen CT, Liska D, Zeng Z, Viale A, Olshen AB, Mittlboeck M, Christensen JG, Rosen N, Solit DB, Weiser MR. Antitumor activity of SNX-2112, a synthetic heat shock protein-90 inhibitor, in MET-amplified tumor cells with or without resistance to selective MET Inhibition. Clin Cancer Res. 2011 Jan 1;17(1):122-33. PubMed PMID: 21208906; PubMed Central PMCID: PMC3263825.

6: Zhai QQ, Gong GQ, Luo Y, Wang QD, Xia M, Xing GW, Li YC, Jiang JH, Liu Z, Liu QY, Wang YF. Determination of SNX-2112, a selective Hsp90 inhibitor, in plasma samples by high-performance liquid chromatography and its application to pharmacokinetics in rats. J Pharm Biomed Anal. 2010 Dec 1;53(4):1048-52. Epub 2010 Jul 6. PubMed PMID: 20675090.

7: Jin L, Xiao CL, Lu CH, Xia M, Xing GW, Xiong S, Liu QY, Liu H, Li YC, Ge F, Wang QD, He QY, Wang YF. Transcriptomic and proteomic approach to studying SNX-2112-induced K562 cells apoptosis and anti-leukemia activity in K562-NOD/SCID mice. FEBS Lett. 2009 Jun 18;583(12):1859-66. Epub 2009 May 8. PubMed PMID: 19427857.

8: Rice JW, Veal JM, Barabasz A, Foley B, Fadden P, Scott A, Huang K, Steed P, Hall S. Targeting of multiple signaling pathways by the Hsp90 inhibitor SNX-2112 in EGFR resistance models as a single agent or in combination with erlotinib. Oncol Res. 2009;18(5-6):229-42. PubMed PMID: 20225761.

9: Okawa Y, Hideshima T, Steed P, Vallet S, Hall S, Huang K, Rice J, Barabasz A, Foley B, Ikeda H, Raje N, Kiziltepe T, Yasui H, Enatsu S, Anderson KC. SNX-2112, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK. Blood. 2009 Jan 22;113(4):846-55. Epub 2008 Oct 23. PubMed PMID: 18948577; PubMed Central PMCID: PMC2630270.